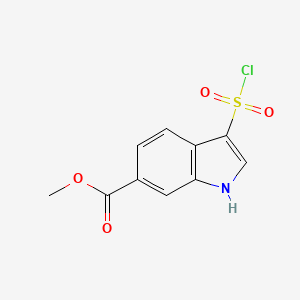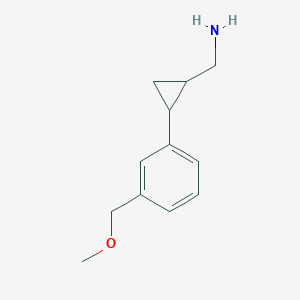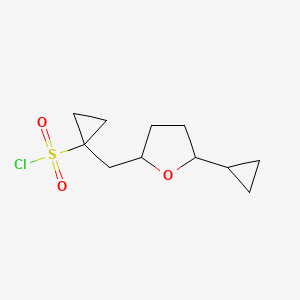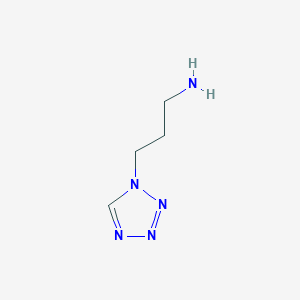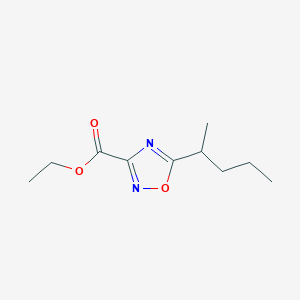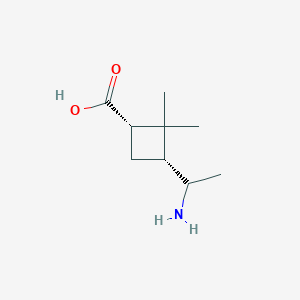
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid is a chiral cyclobutane derivative with a unique structure that includes an aminoethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving a diene and a dienophile.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aminoethyl derivatives.
Aplicaciones Científicas De Investigación
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in acid-base interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-3-(1-Hydroxyethyl)-2,2-dimethylcyclobutanecarboxylic acid: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
(1S,3R)-3-(1-Methylethyl)-2,2-dimethylcyclobutanecarboxylic acid: Similar structure but with a methylethyl group instead of an aminoethyl group.
Uniqueness
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid is unique due to the presence of both an aminoethyl group and a carboxylic acid group on a chiral cyclobutane ring. This combination of functional groups and chirality provides distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-5(10)6-4-7(8(11)12)9(6,2)3/h5-7H,4,10H2,1-3H3,(H,11,12)/t5?,6-,7+/m0/s1 |
Clave InChI |
LTZUOWBRLVQGGG-BOJSHJERSA-N |
SMILES isomérico |
CC([C@@H]1C[C@@H](C1(C)C)C(=O)O)N |
SMILES canónico |
CC(C1CC(C1(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



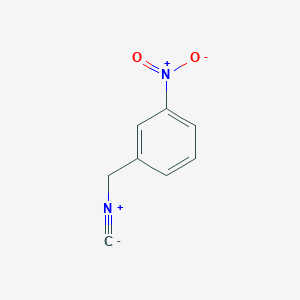
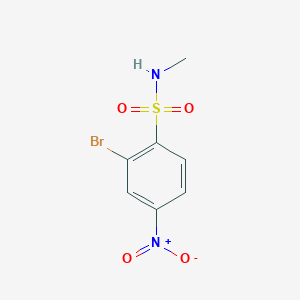
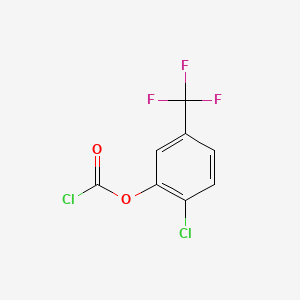
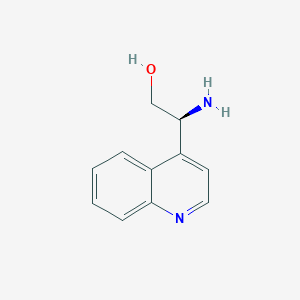
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)

